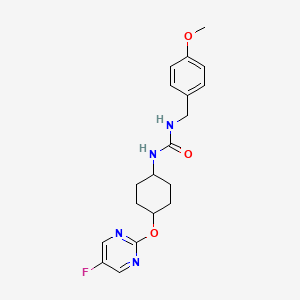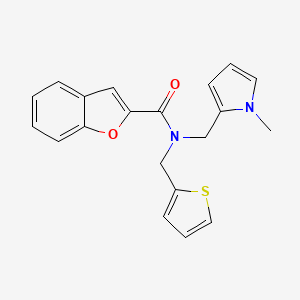![molecular formula C22H18N6O3S B2489006 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894057-72-8](/img/structure/B2489006.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is an intricate organic compound, playing a crucial role in various scientific domains. Its complex structure and functional groups render it significant in medicinal chemistry, biological research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step reactions:
Starting materials: : Commonly, the synthesis begins with quinoline derivatives and nitrophenyl triazole derivatives.
Reaction Conditions: : These involve condensation reactions, nucleophilic substitution, and oxidative coupling under controlled temperatures and pH levels.
Catalysts and Reagents: : Acidic or basic catalysts are often employed to facilitate the reaction. Common reagents include thionyl chloride, acetic anhydride, and various solvents such as methanol or ethanol.
Industrial Production Methods: Industrially, the production scales up using flow reactors, which ensures better control over reaction parameters. The use of continuous flow techniques allows for efficient mixing and reaction time control, ultimately leading to higher yields and purity of the final compound.
化学反応の分析
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone undergoes several key types of reactions:
Oxidation: : It can be oxidized in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: : Reduction can occur using agents like lithium aluminium hydride, leading to the formation of amine derivatives.
Substitution: : Halogenation and other nucleophilic substitution reactions are possible, especially at reactive sites around the triazole and quinoline rings.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituting agents: : Halogens, nitrating agents under controlled conditions (low temperatures, specific solvents).
Oxidation: : Yields quinoline N-oxides.
Reduction: : Produces amine derivatives.
Substitution: : Generates halogenated or nitrated compounds.
科学的研究の応用
Chemistry:
Synthetic Chemistry: : Utilized as a building block for complex organic synthesis, forming heterocyclic compounds with potential pharmaceutical properties.
Biochemical Probes: : Acts as a probe in studying enzyme-substrate interactions and cellular processes.
Drug Development: : Due to its complex structure, it is investigated for potential antiviral, antibacterial, and anticancer activities.
Material Science: : Used in the development of novel materials with specific electronic or optical properties.
作用機序
Molecular Targets and Pathways: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone interacts with various molecular targets, including:
Proteins and Enzymes: : Modulates enzyme activity by binding to active sites or allosteric sites.
Cellular Pathways: : Influences signaling pathways, potentially altering gene expression or metabolic processes.
類似化合物との比較
Similar Compounds:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-nitrophenyl)-ethanone: : A less complex analogue with simpler synthetic routes.
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: : A key intermediate used in synthesizing the target compound.
[1,2,4]Triazolo[4,3-b]pyridazines: : Similar core structure, differing in substituents and functional groups.
Uniqueness: What sets 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone apart is the combination of triazolo-pyridazine and dihydroquinolinyl moieties, which imparts unique chemical properties and biological activities, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c29-21(26-12-4-7-15-5-1-2-9-19(15)26)14-32-22-24-23-20-11-10-18(25-27(20)22)16-6-3-8-17(13-16)28(30)31/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPMHQOTWWQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)

![2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2488930.png)
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2488934.png)



![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)


![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)


